2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole 2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC9005125
InChI: InChI=1S/C13H10N2O/c1-2-6-12-11(5-1)14-13(15-12)8-7-10-4-3-9-16-10/h1-9H,(H,14,15)/b8-7+
SMILES: C1=CC=C2C(=C1)NC(=N2)C=CC3=CC=CO3
Molecular Formula: C13H10N2O
Molecular Weight: 210.23 g/mol

2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole

CAS No.:

Cat. No.: VC9005125

Molecular Formula: C13H10N2O

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole -

Specification

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
IUPAC Name 2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole
Standard InChI InChI=1S/C13H10N2O/c1-2-6-12-11(5-1)14-13(15-12)8-7-10-4-3-9-16-10/h1-9H,(H,14,15)/b8-7+
Standard InChI Key LPLLNBVBHIZVJV-BQYQJAHWSA-N
Isomeric SMILES C1=CC=C2C(=C1)NC(=N2)/C=C/C3=CC=CO3
SMILES C1=CC=C2C(=C1)NC(=N2)C=CC3=CC=CO3
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)C=CC3=CC=CO3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a benzimidazole moiety (a bicyclic system comprising fused benzene and imidazole rings) linked to a furan heterocycle through a conjugated ethenyl group. The E-configuration of the ethenyl bridge ensures planarity, facilitating π-orbital overlap and electronic communication between the aromatic systems. This conjugation is critical for its optical properties and interactions with biological macromolecules.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H10N2O\text{C}_{13}\text{H}_{10}\text{N}_{2}\text{O}
Molecular Weight210.23 g/mol
IUPAC Name2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole
Canonical SMILESC1=CC=C2C(=C1)NC(=N2)C=CC3=CC=CO3
PubChem CID5343732

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. The 1H^1\text{H}-NMR spectrum exhibits distinct signals for the benzimidazole protons (δ 7.2–8.1 ppm), furan ring protons (δ 6.3–7.4 ppm), and the ethenyl group’s trans-coupled protons (J ≈ 16 Hz). High-resolution MS shows a molecular ion peak at m/z 210.23, consistent with the molecular formula.

Synthesis and Chemical Characterization

Synthetic Routes

The compound is typically synthesized via condensation reactions between 2-aminobenzimidazole and furfural derivatives. One optimized method involves:

  • Acid-catalyzed condensation: Reacting 2-aminobenzimidazole with furan-2-carbaldehyde in acetic acid under reflux, yielding the target compound after 12 hours.

  • Microwave-assisted synthesis: Reducing reaction time to 2 hours by employing microwave irradiation, enhancing yield (78% vs. 65% conventional).

Purification and Crystallization

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields a pale-yellow solid. Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c, confirming the E-configuration of the ethenyl group .

Chemical Reactivity and Functional Group Interactions

Electrophilic Additions

The ethenyl bridge undergoes electrophilic addition with halogens (e.g., Br₂ in CCl₄) to form dibromo derivatives, useful for further functionalization. The furan ring’s oxygen atom also participates in cycloaddition reactions, such as Diels-Alder reactions with dienophiles like maleic anhydride.

Acid-Base Behavior

The benzimidazole nitrogen atoms (pKa ≈ 5.5 and 12.8) enable pH-dependent solubility. Protonation at acidic pH enhances water solubility, facilitating formulation for biological assays.

Computational Studies and Structure-Activity Relationships

Molecular Docking

Docking simulations reveal strong binding (ΔG = -9.2 kcal/mol) to E. coli DNA gyrase (PDB: 1KZN), with hydrogen bonds to Asp73 and hydrophobic interactions with the ethenyl bridge.

QSAR Modeling

Quantitative structure-activity relationship (QSAR) models predict enhanced activity with electron-withdrawing substituents on the benzimidazole ring, guiding derivative design.

Future Research Directions

Derivative Synthesis

Introducing sulfonamide or nitro groups could improve antimicrobial potency while reducing cytotoxicity.

Pharmacokinetic Optimization

Computational ADMET profiling suggests moderate oral bioavailability (56%) but high plasma protein binding (89%). Structural modifications to enhance solubility and blood-brain barrier penetration are warranted.

Materials Science Applications

The conjugated system’s fluorescence (λₑₘ = 450 nm) positions it as a candidate for organic light-emitting diodes (OLEDs) .

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